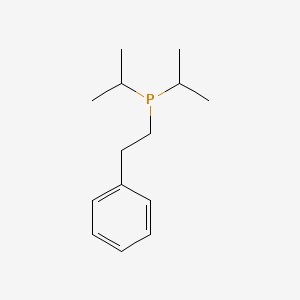
(2-Phenylethyl)di(propan-2-yl)phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Phenylethyl)di(propan-2-yl)phosphane is a tertiary phosphine compound with the molecular formula C14H23P. It is characterized by the presence of a phosphorous atom bonded to two isopropyl groups and a 2-phenylethyl group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Phenylethyl)di(propan-2-yl)phosphane typically involves the reaction of chlorophosphines with Grignard reagents. For instance, the reaction of chlorophosphine with phenylethylmagnesium bromide followed by the addition of isopropylmagnesium chloride can yield the desired phosphine compound . The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
(2-Phenylethyl)di(propan-2-yl)phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in nucleophilic substitution reactions where the phosphine group acts as a nucleophile.
Coordination: The phosphine can coordinate with transition metals to form complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Typical reagents include alkyl halides and acyl chlorides.
Coordination: Transition metals such as palladium, platinum, and rhodium are often used.
Major Products
Oxidation: Phosphine oxides.
Substitution: Alkylated or acylated phosphines.
Coordination: Metal-phosphine complexes.
Aplicaciones Científicas De Investigación
(2-Phenylethyl)di(propan-2-yl)phosphane has several applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of (2-Phenylethyl)di(propan-2-yl)phosphane primarily involves its ability to act as a ligand, coordinating with metal centers to form complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The phosphine group can donate electron density to the metal center, stabilizing reactive intermediates and enhancing the reactivity of the metal.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Bis(diisopropylphosphino)ethane: A bidentate ligand with similar isopropyl groups but different coordination properties.
2-Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl: Another tertiary phosphine with bulky cyclohexyl groups, used in similar catalytic applications.
Uniqueness
(2-Phenylethyl)di(propan-2-yl)phosphane is unique due to its specific combination of phenylethyl and isopropyl groups, which confer distinct steric and electronic properties. This makes it particularly effective in certain catalytic processes where other phosphines may not perform as well.
Propiedades
Número CAS |
311817-70-6 |
|---|---|
Fórmula molecular |
C14H23P |
Peso molecular |
222.31 g/mol |
Nombre IUPAC |
2-phenylethyl-di(propan-2-yl)phosphane |
InChI |
InChI=1S/C14H23P/c1-12(2)15(13(3)4)11-10-14-8-6-5-7-9-14/h5-9,12-13H,10-11H2,1-4H3 |
Clave InChI |
YRCRBMGGDUYSIJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)P(CCC1=CC=CC=C1)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


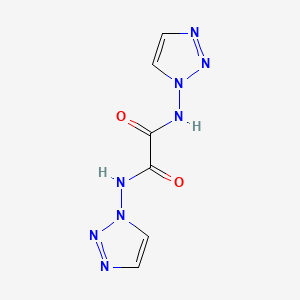
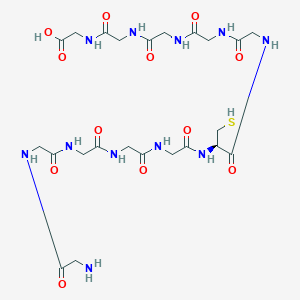

![4-Methoxy-N-methyl-N-[(pyren-1-YL)methyl]aniline](/img/structure/B12578483.png)
![5,5'-Bis[(2,4,6-trimethylphenyl)sulfanyl]-2,2'-bithiophene](/img/structure/B12578488.png)
![3-[(1H-Indazol-5-yl)methyl]-4-methoxy-4-oxobutanoate](/img/structure/B12578493.png)
![3-Amino-3-(trifluoromethyl)-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B12578496.png)


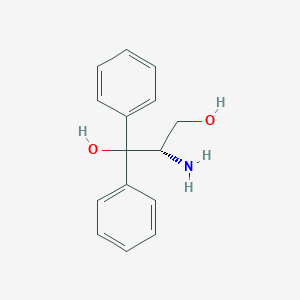
![2-[(1R)-3-phenyl-1-tributylstannylpropyl]isoindole-1,3-dione](/img/structure/B12578507.png)
![1-Azido-2-[3-(2-bromophenyl)prop-2-en-1-yl]benzene](/img/structure/B12578509.png)
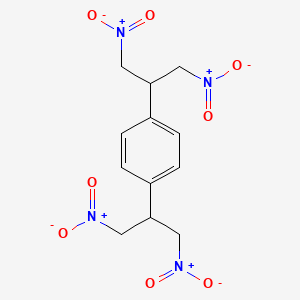
![(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-4-methylpentan](/img/structure/B12578548.png)
